Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-
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Overview
Description
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, also known as 1-(4-pyridyl)ethane-1,2-bisphosphonate, is a chemical compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.112862 g/mol . This compound is characterized by the presence of both a phosphonic acid group and a pyridine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities. Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yields and purity.
Chemical Reactions Analysis
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, palladium catalysts, and visible-light illumination . For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination produces aryl phosphonates . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various aryl phosphonates and related compounds.
Scientific Research Applications
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a bioactive compound, particularly in the development of drugs and therapeutic agents . The compound’s unique structure, which includes both a phosphonic acid group and a pyridine ring, allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. The presence of the phosphonic acid group allows it to mimic natural phosphates, enabling it to bind to enzymes and other proteins involved in cellular processes . This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The pyridine ring further enhances its binding affinity and specificity, making it a potent bioactive compound.
Comparison with Similar Compounds
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be compared to other similar compounds, such as difluoro(pyridinyl)methyl]phosphonates and sodium [hydroxy(pyridinyl)methyl]bisphosphonate (risedronate) . These compounds share structural similarities, including the presence of a pyridine ring and a phosphonic acid group. phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, is unique in its specific arrangement of these functional groups, which can result in different biological activities and applications. For example, risedronate is widely used to treat or prevent osteoporosis and Paget’s disease of bone, highlighting the diverse potential of phosphonic acid derivatives .
Properties
CAS No. |
652989-82-7 |
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Molecular Formula |
C7H11NO6P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(2-phosphono-1-pyridin-4-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-1-3-8-4-2-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
LMEUGMVMKAWITH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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